

Commercially Available Antibodies for SASS6: Application Notes and Protocols

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This document provides a comprehensive overview of commercially available antibodies for the human Spindle Assembly Abnormal Protein 6 (SASS6), a key regulator of centriole duplication. [1][2] Detailed application notes, experimental protocols, and a summary of quantitative data are presented to facilitate seamless integration of these reagents into various research workflows.

SASS6: A Critical Component in Centriole Biogenesis

SASS6 is a fundamental protein in the intricate process of centriole formation.[1] It is a core component of the "cartwheel" structure, which establishes the nine-fold symmetry of the centriole.[3] The precise regulation of SASS6 levels and localization is crucial for ensuring that centrioles duplicate exactly once per cell cycle.[2] Dysregulation of SASS6 function can lead to abnormalities in centrosome number, a hallmark of genomic instability and a characteristic of many cancers.

Commercially Available SASS6 Antibodies: A Comparative Overview

A variety of polyclonal and monoclonal antibodies targeting SASS6 are commercially available, each validated for specific immunological applications. The following table summarizes the key

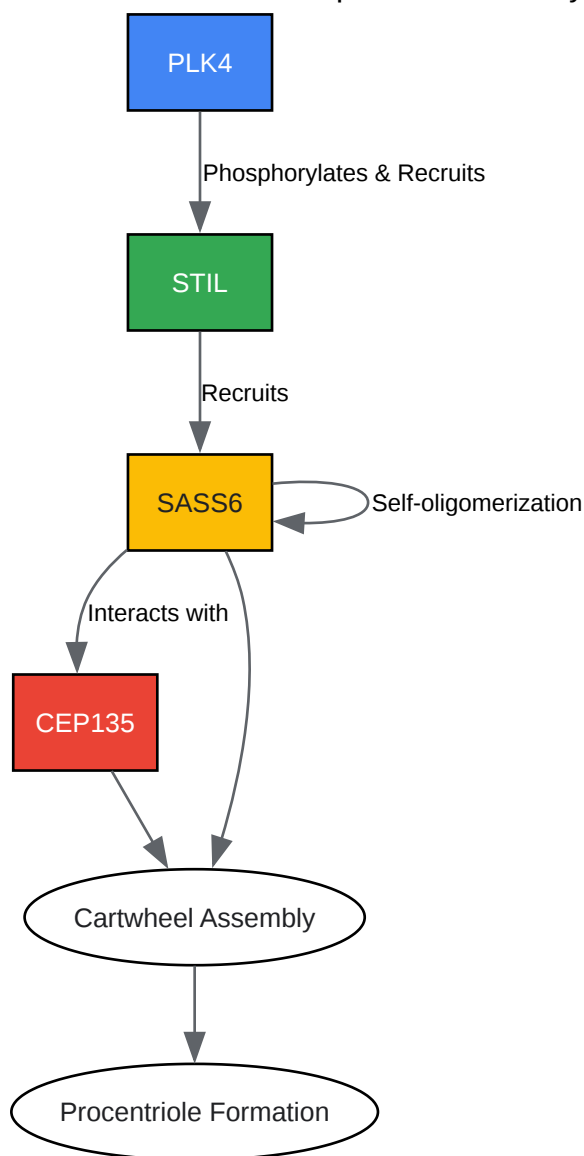
features of several prominent SASS6 antibodies, providing researchers with a comparative tool to select the most suitable reagent for their experimental needs.

Supplier	Catalog Number	Type	Host	Validated Applications	Recommended Dilutions
Novus Biologicals	NBP2-20264	Polyclonal	Rabbit	WB, IF/ICC, IHC-P	WB: 1:5000-1:20000, IF/ICC: 1:100-1:1000, IHC-P: 1:100-1:1000[4]
Novus Biologicals	NBP1-85043	Polyclonal	Rabbit	IHC, IF/ICC	IHC: 1:20-1:50, IF/ICC: 0.25-2 µg/ml
Proteintech	21377-1-AP	Polyclonal	Rabbit	WB, IHC, IF, IP, ELISA	WB: 1:500-1:2000, IHC: 1:50-1:500, IP: 0.5-4.0 µg for 1.0-3.0 mg of total protein lysate
Thermo Fisher Scientific	PA5-31301	Polyclonal	Rabbit	WB, IHC-P, IF/ICC	WB: 1:5000-1:20000, IHC-P: 1:100-1:1000, IF/ICC: 1:100-1:1000[5]
Novus Biologicals	NB100-93342	Polyclonal	Rabbit	IP	IP: Use at an assay dependent concentration

Signaling Pathway and Experimental Workflows

The regulation of SASS6 is a critical aspect of the cell cycle, particularly during the initiation of centriole duplication in S-phase. The following diagrams illustrate the key signaling events involving SASS6 and provide a generalized workflow for common immunological techniques.

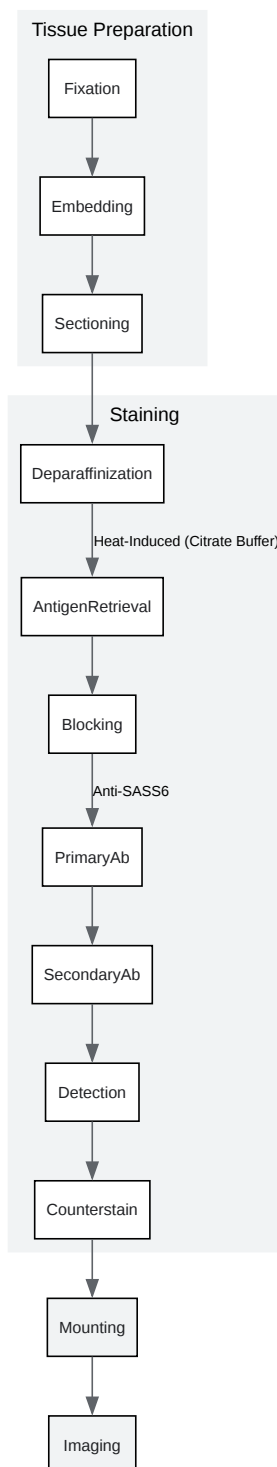
SASS6 in Centriole Duplication Pathway



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Caption: SASS6 in the Centriole Duplication Pathway.

Immunohistochemistry (IHC-P) Workflow



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Caption: Immunohistochemistry (IHC-P) Workflow.

Detailed Experimental Protocols

The following protocols are generalized methodologies and should be optimized for specific experimental conditions and reagents.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol provides a framework for the detection of SASS6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Blocking Buffer (e.g., 5% normal goat serum in Wash Buffer)
- Primary Antibody: Anti-SASS6 antibody (refer to the table for dilutions)
- Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit)
- DAB Substrate Kit
- Hematoxylin (for counterstaining)
- Mounting Medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene, 2 times for 10 minutes each.[\[6\]](#)
 - Immerse slides in 100% ethanol, 2 times for 10 minutes each.[\[6\]](#)
 - Immerse slides in 95% ethanol for 5 minutes.[\[6\]](#)
 - Immerse slides in 70% ethanol for 5 minutes.[\[6\]](#)
 - Rinse with deionized water.
- Antigen Retrieval:
 - Immerse slides in Antigen Retrieval Buffer.
 - Heat the slides in a microwave, pressure cooker, or water bath. For example, using a microwave, heat to a boil and then maintain a sub-boiling temperature for 10-20 minutes.
 - Allow slides to cool to room temperature (approximately 20 minutes).
 - Rinse slides with Wash Buffer.
- Blocking:
 - Incubate sections with Blocking Buffer for 1 hour at room temperature to minimize non-specific binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-SASS6 antibody in Blocking Buffer to the recommended concentration.
 - Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash slides with Wash Buffer, 3 times for 5 minutes each.

- Incubate sections with the appropriate HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
- Detection:
 - Wash slides with Wash Buffer, 3 times for 5 minutes each.
 - Incubate sections with DAB substrate until the desired stain intensity develops.
 - Rinse slides with deionized water to stop the reaction.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate the sections through a graded series of ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

Western Blot (WB) Protocol

This protocol describes the detection of SASS6 in whole-cell lysates.

Reagents and Materials:

- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein Assay Reagent (e.g., BCA)
- Laemmli Sample Buffer (4X)
- SDS-PAGE gels
- Transfer Buffer
- PVDF or Nitrocellulose membrane
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

- Primary Antibody: Anti-SASS6 antibody
- Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit)
- Chemiluminescent Substrate

Procedure:

- Protein Extraction and Quantification:
 - Lyse cells in ice-cold Lysis Buffer.
 - Clarify the lysate by centrifugation.
 - Determine the protein concentration of the supernatant using a protein assay.
- Sample Preparation and SDS-PAGE:
 - Mix protein lysates with Laemmli Sample Buffer and boil for 5 minutes.
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking:
 - Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Antibody Incubations:
 - Incubate the membrane with the primary anti-SASS6 antibody, diluted in Blocking Buffer, overnight at 4°C.
 - Wash the membrane with TBST, 3 times for 10 minutes each.

- Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
- Detection:
 - Wash the membrane with TBST, 3 times for 10 minutes each.
 - Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
 - Capture the signal using an imaging system.

Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol

This protocol is for the visualization of SASS6 in cultured cells.

Reagents and Materials:

- Cells grown on coverslips
- PBS
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary Antibody: Anti-SASS6 antibody
- Fluorescently-labeled Secondary Antibody
- DAPI (for nuclear counterstaining)
- Mounting Medium

Procedure:

- Cell Fixation and Permeabilization:
 - Wash cells with PBS.
 - Fix cells with Fixation Solution for 15 minutes at room temperature.[\[7\]](#)
 - Wash cells with PBS.
 - Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.[\[8\]](#)
- Blocking and Antibody Incubations:
 - Wash cells with PBS.
 - Block with Blocking Buffer for 30-60 minutes at room temperature.
 - Incubate cells with the primary anti-SASS6 antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature or overnight at 4°C.
 - Wash cells with PBS, 3 times for 5 minutes each.
 - Incubate cells with the fluorescently-labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.
- Counterstaining and Mounting:
 - Wash cells with PBS, 3 times for 5 minutes each.
 - Incubate with DAPI for 5 minutes to stain the nuclei.
 - Wash cells with PBS.
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Immunoprecipitation (IP) Protocol

This protocol details the enrichment of SASS6 from cell lysates.

Reagents and Materials:

- Lysis Buffer (non-denaturing, e.g., Triton X-100 based buffer with protease inhibitors)
- Primary Antibody: Anti-SASS6 antibody
- Protein A/G-agarose or magnetic beads
- Wash Buffer (e.g., Lysis Buffer without detergent)
- Elution Buffer (e.g., Laemmli Sample Buffer)

Procedure:

- Cell Lysate Preparation:
 - Prepare cell lysates using a non-denaturing lysis buffer.
 - Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[\[9\]](#)
- Immunoprecipitation:
 - Add the anti-SASS6 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads with Wash Buffer, 3-5 times, to remove non-specifically bound proteins.
- Elution:
 - Elute the immunoprecipitated proteins by resuspending the beads in Laemmli Sample Buffer and boiling for 5-10 minutes.
 - Pellet the beads and collect the supernatant containing the eluted proteins for subsequent analysis by Western Blot.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General)

While some anti-SASS6 antibodies are validated for ELISA, specific kit protocols should be followed. A general sandwich ELISA workflow is outlined below.

Reagents and Materials:

- ELISA plate pre-coated with a capture antibody
- Sample or Standard
- Detection Antibody (biotinylated)
- Streptavidin-HRP
- TMB Substrate
- Stop Solution
- Wash Buffer

Procedure:

- Sample/Standard Incubation:
 - Add samples and standards to the wells and incubate.
- Detection Antibody Incubation:
 - Wash the plate.
 - Add the biotinylated detection antibody and incubate.
- Streptavidin-HRP Incubation:
 - Wash the plate.
 - Add Streptavidin-HRP and incubate.

- Signal Development and Reading:
 - Wash the plate.
 - Add TMB substrate and incubate in the dark.
 - Add Stop Solution to stop the reaction.
 - Read the absorbance at the appropriate wavelength.

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